molecular formula C9H8Cl2FNO2 B13985602 Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate CAS No. 873655-56-2

Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Cat. No.: B13985602
CAS No.: 873655-56-2
M. Wt: 252.07 g/mol
InChI Key: APZAYTTYRHSPCU-UHFFFAOYSA-N
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Description

Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in its structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the isopropyl ester group and additional chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields of fluorinated pyridine derivatives . The process is optimized to ensure high purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Uniqueness

Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to different applications and properties, making it a valuable compound in various fields .

Properties

CAS No.

873655-56-2

Molecular Formula

C9H8Cl2FNO2

Molecular Weight

252.07 g/mol

IUPAC Name

propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C9H8Cl2FNO2/c1-4(2)15-9(14)5-3-6(12)8(11)13-7(5)10/h3-4H,1-2H3

InChI Key

APZAYTTYRHSPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(N=C1Cl)Cl)F

Origin of Product

United States

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